Target-State Specificity: Procaspase-8 Zymogen Engagement vs. Active-Site Inhibition by All Peptide-Based Comparators
CASP8-IN-1 (Compound 63-R) is the only known small molecule that covalently binds the zymogen (pro-form) of caspase-8 rather than the mature active enzyme. Proteome-wide cysteine reactivity profiling in human cell lysates demonstrated that 63-R reacts preferentially with procaspase-8 and does not label mature active caspase-8 or other caspases, including caspase-3, caspase-9, and caspase-10 [1]. X-ray crystallography (PDB 6PX9, 2.88 Å) confirmed that 63-R covalently modifies a cysteine residue in the procaspase-8 dimer interface, inducing large conformational changes that prevent proteolytic activation [2]. In stark contrast, all comparator inhibitors — Z-IETD-FMK, Ac-LESD-CMK, IETD-CHO, and Emricasan — bind exclusively to the catalytic site of mature, proteolytically processed caspase-8 and are incapable of engaging the zymogen state [3].
| Evidence Dimension | Target protein state engaged |
|---|---|
| Target Compound Data | Procaspase-8 zymogen (inactive precursor, pre-autoproteolysis); covalent binding confirmed by X-ray crystallography and gel-based ABPP competition assays with probe 61 [1][2] |
| Comparator Or Baseline | Z-IETD-FMK, Ac-LESD-CMK, IETD-CHO: mature active caspase-8 catalytic site only; Emricasan: pan-caspase active sites. None bind procaspase-8 zymogen. |
| Quantified Difference | Qualitative categorical difference: zymogen-targeting (unique) vs. active-site targeting (all comparators). No comparator engages the pro-form of any caspase. |
| Conditions | Recombinant procaspase-8 (D384A/D394A activation-resistant mutant) in HEK 293T lysates; gel-based ABPP with rhodamine-azide click detection; X-ray crystallography at 2.88 Å resolution [1][2] |
Why This Matters
Enables pharmacological interrogation of caspase-8 biology at the zymogen level — an experimental capability that no peptide-based or pan-caspase active-site inhibitor can provide — making CASP8-IN-1 the sole chemical probe for studying procaspase-8 activation mechanisms, caspase-8-dependent necroptosis priming, and RIPK1/RIPK3 signaling independent of active-site competition artifacts.
- [1] Backus, K.M.; Correia, B.E.; Lum, K.M.; Forli, S.; Horning, B.D.; González-Páez, G.E.; Chatterjee, S.; Lanning, B.R.; Teijaro, J.R.; Olson, A.J.; Wolan, D.W.; Cravatt, B.F. Proteome-wide covalent ligand discovery in native biological systems. Nature 2016, 534 (7608), 570–574. View Source
- [2] Xu, J.H.; Eberhardt, J.; Hill-Payne, B.; González-Páez, G.E.; Castellón, J.O.; Cravatt, B.F.; Forli, S.; Wolan, D.W.; Backus, K.M. Integrative X-ray Structure and Molecular Modeling for the Rationalization of Procaspase-8 Inhibitor Potency and Selectivity. ACS Chem. Biol. 2020, 15 (2), 575–586. View Source
- [3] RCSB PDB. 6PX9: Crystal structure of procaspase-8 in complex with covalent small molecule inhibitor 63-R. Released 2020-01-29. View Source
